![molecular formula C12H16N2 B1265416 4-(1H-indol-3-yl)butan-2-amine CAS No. 15467-30-8](/img/structure/B1265416.png)
4-(1H-indol-3-yl)butan-2-amine
Overview
Description
4-(1H-indol-3-yl)butan-2-amine is a compound that belongs to the class of indole derivatives. Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
Mechanism of Action
Target of Action
4-(1H-indol-3-yl)butan-2-amine, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the indole nucleus in this compound can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows the compound to interact with its targets and induce changes. For instance, certain indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the polymerization of tubulin , which is a crucial process in cell division.
Pharmacokinetics
The compound’s molecular weight is 18827 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, certain indole derivatives have been shown to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin .
Biochemical Analysis
Biochemical Properties
4-(1H-indol-3-yl)butan-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to either inhibition or activation of their activity. This binding often involves specific interactions, such as hydrogen bonding or hydrophobic interactions, which stabilize the compound within the binding site . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, the compound can exhibit toxic or adverse effects, such as cellular damage or organ toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways . These interactions can have significant effects on overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The butan-2-amine side chain can be introduced through various alkylation reactions.
Industrial Production Methods
Industrial production of 4-(1H-indol-3-yl)butan-2-amine may involve large-scale Fischer indole synthesis followed by purification processes such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development:
4-(1H-indol-3-yl)butan-2-amine is primarily recognized for its potential in drug development. Its structural properties allow it to act as a precursor for various bioactive compounds. Research indicates that it may play a crucial role in developing anti-cancer agents due to its ability to interact with specific biological targets effectively .
2. Mechanisms of Action:
Studies have explored the mechanisms through which this compound interacts with cellular processes. For instance, molecular docking studies have demonstrated its binding affinity to key proteins involved in cancer progression and microbial resistance . This suggests that this compound could be instrumental in understanding the therapeutic potential of indole derivatives.
Biological Research
1. Antimicrobial Properties:
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds have been documented, highlighting their potential as antimicrobial agents.
2. Neurotransmitter Interaction:
The compound's interaction with neurotransmitter systems, particularly serotonin receptors, has been a focal point in pharmacological research. Its potential role in modulating neurotransmission suggests implications for mood disorders and other psychiatric conditions.
Material Science Applications
1. Organic Semiconductors:
In material science, this compound is being investigated for its properties in developing organic semiconductors. These materials are essential for enhancing the performance and efficiency of electronic devices .
2. Analytical Chemistry:
This compound is utilized as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. Its application improves the accuracy of analytical results, making it valuable for quality control in pharmaceutical development .
Case Studies
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan with an indole ring.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
4-(1H-indol-3-yl)butan-2-amine is unique due to its specific structure, which combines the indole ring with a butan-2-amine side chain. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .
Biological Activity
4-(1H-indol-3-yl)butan-2-amine, commonly referred to as 4-IBOA, is an organic compound characterized by an indole group linked to a butylamine chain. This compound has garnered interest due to its potential biological activities, including pharmacological effects that may be beneficial in medicinal chemistry. This article explores the biological activity of 4-IBOA, synthesizing available research findings, case studies, and data tables.
Chemical Structure and Properties
4-IBOA has the molecular formula C₁₂H₁₅N₂ and a CAS Number of 15467-30-8. The indole structure is a bicyclic aromatic compound that combines a benzene ring with a pyrrole ring, contributing to the unique chemical behavior and biological interactions of 4-IBOA.
Biological Activity Overview
Research on 4-IBOA is still emerging, but several studies suggest its involvement in various biological pathways. Potential areas of activity include:
- Antimicrobial Effects : Preliminary studies indicate that indole derivatives can exhibit antibacterial properties, particularly against strains such as Mycobacterium tuberculosis.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential in cancer treatment.
- Neurotransmitter Interaction : Given the structural similarities to serotonin and other neurotransmitters, 4-IBOA may influence neurological pathways.
Antimicrobial Activity
A study investigating the antibacterial properties of indole derivatives highlighted that certain compounds showed significant inhibition of M. tuberculosis growth. For instance, one derivative demonstrated growth inhibition at concentrations as low as 1 μg/mL over a period of 5 days .
Compound | Test Organism | Concentration (μg/mL) | Inhibition Duration |
---|---|---|---|
4-IBOA | M. tuberculosis | 10 | 41 days |
5 | 18 days | ||
1 | 5 days |
Cytotoxicity Studies
Cytotoxicity assays conducted on various derivatives of indole indicated that some compounds exhibited IC50 values in the micromolar range against rapidly dividing cancer cell lines like A549. The preferential suppression of these cells compared to non-tumor fibroblasts suggests a targeted action that could be leveraged for therapeutic purposes .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Indole A | A549 (lung cancer) | <10 |
Indole B | Fibroblast | >10 |
The mechanism through which 4-IBOA exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. These interactions can influence various biological processes, including apoptosis in cancer cells and modulation of neurotransmitter systems in the brain.
Comparative Analysis with Related Compounds
Several compounds structurally related to 4-IBOA have been studied for their biological activities:
Compound Name | Structure Type | Notable Properties |
---|---|---|
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine | Indole derivative | Potentially enhanced biological activity due to fluorine substitution. |
5-Hydroxytryptamine (Serotonin) | Indole derivative | Known neurotransmitter with significant roles in mood regulation. |
The unique combination of functional groups in 4-IBOA may confer distinct pharmacological properties not found in other similar compounds, warranting further investigation into its interactions and effects.
Properties
IUPAC Name |
4-(1H-indol-3-yl)butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,14H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIOENIFHULYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935040 | |
Record name | 4-(1H-Indol-3-yl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15467-30-8 | |
Record name | alpha-Methylhomotryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1H-Indol-3-yl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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